[2-(3-Chlorophenoxy)phenyl]methyl acetate
Description
[2-(3-Chlorophenoxy)phenyl]methyl acetate is an ester derivative featuring a phenyl ring substituted with a 3-chlorophenoxy group at the ortho position, linked to a methyl acetate moiety. This compound is synthesized via a copper-catalyzed coupling reaction between methyl 2-(3-hydroxyphenyl)acetate and 3-chlorophenylboronic acid, yielding 34% under optimized conditions .
Properties
IUPAC Name |
[2-(3-chlorophenoxy)phenyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-11(17)18-10-12-5-2-3-8-15(12)19-14-7-4-6-13(16)9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBIKIUESGROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chlorophenoxy)phenyl]methyl acetate typically involves the esterification of [2-(3-Chlorophenoxy)phenyl]methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Chlorophenoxy)phenyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
[2-(3-Chlorophenoxy)phenyl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-Chlorophenoxy)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares [2-(3-Chlorophenoxy)phenyl]methyl acetate with structurally analogous esters, focusing on substituent effects, physicochemical properties, and synthetic or biological relevance.
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Polarity: The hydroxyl group in methyl 2-(3-chlorophenyl)-2-hydroxyacetate enhances water solubility compared to the non-hydroxylated target compound, though it may reduce membrane permeability .
- Lipophilicity : Trifluoromethyl substitution (e.g., CAS# 50594-77-9) increases logP values, favoring blood-brain barrier penetration in neuroactive drugs .
Biological Activity
[2-(3-Chlorophenoxy)phenyl]methyl acetate, with the chemical formula C15H13ClO3, is an organic compound characterized by its unique chlorinated aromatic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
Chemical Structure and Properties
The compound features a chlorophenoxy group attached to a phenyl ring and an acetate group, which contributes to its distinctive chemical reactivity and biological activity. The presence of the chlorine atom is believed to enhance lipophilicity, potentially affecting membrane permeability and biological interactions.
Biological Activities
While extensive documentation on the biological activity of this compound is limited, several studies on structurally similar compounds suggest a range of potential activities:
- Antimicrobial Properties : Compounds with chlorinated phenolic structures often exhibit significant antimicrobial and antifungal activities. This suggests that this compound may possess similar properties, potentially making it useful in controlling microbial infections.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
- Anticancer Activity : Some derivatives of chlorinated phenolic compounds have shown promising results in anticancer assays. For instance, modifications in related compounds have yielded significant antiproliferative effects against cancer cell lines such as HeLa cells .
The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways. Similar compounds have been shown to bind with high affinity to various receptors, influencing biochemical pathways that lead to diverse biological effects:
- Enzyme Modulation : The compound may exert effects by binding to enzymes or receptors, thereby modulating their activity.
- Pathway Influence : It has been noted that related compounds can influence pathways associated with inflammation and cell proliferation, suggesting potential therapeutic roles in these areas .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| [2-(4-Chlorophenoxy)phenyl]methyl acetate | C15H13ClO3 | Similar structure but different chlorine position; varied activity. |
| Methyl 2-(4-chlorophenoxy)acetate | C10H11ClO3 | Smaller size; primarily used in agricultural applications. |
| 4-Chloro-3-methylphenyl acetate | C10H11ClO2 | Different aromatic system; used in similar applications but may have different reactivity. |
Case Studies and Research Findings
- Antiproliferative Activity : A study reported that certain chlorinated phenolic derivatives exhibited IC50 values as low as 0.69 μM against HeLa cells, indicating strong potential as anticancer agents . While direct studies on this compound are lacking, its structural similarities suggest it may exhibit comparable activities.
- Antimicrobial Research : Research into related chlorinated compounds has shown promising antimicrobial efficacy, which could be extrapolated to predict similar effects for this compound.
- Inflammatory Response Studies : Investigations into related compounds have highlighted their role in modulating inflammatory responses through various biochemical pathways, indicating a potential avenue for further exploration with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
